4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt
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Overview
Description
4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt typically involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and the product is often purified using recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can bind to the active site of enzymes, inhibiting their function, or interact with receptors, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar structure but with a different arrangement of nitrogen and sulfur atoms.
2-Methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Uniqueness
4-Methyl-1,3-thiazole-2-carboxylic acid sodium salt is unique due to its specific arrangement of atoms in the thiazole ring, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility in water, making it more suitable for various applications .
Properties
IUPAC Name |
sodium;4-methyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJNZUQESGEOAB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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